5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide 5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021222-03-6
VCID: VC11950586
InChI: InChI=1S/C17H17BrN6O2/c1-11-3-2-4-15(21-11)22-16-8-7-14(23-24-16)19-9-10-20-17(25)12-5-6-13(18)26-12/h2-8H,9-10H2,1H3,(H,19,23)(H,20,25)(H,21,22,24)
SMILES: CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Molecular Formula: C17H17BrN6O2
Molecular Weight: 417.3 g/mol

5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide

CAS No.: 1021222-03-6

Cat. No.: VC11950586

Molecular Formula: C17H17BrN6O2

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide - 1021222-03-6

Specification

CAS No. 1021222-03-6
Molecular Formula C17H17BrN6O2
Molecular Weight 417.3 g/mol
IUPAC Name 5-bromo-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H17BrN6O2/c1-11-3-2-4-15(21-11)22-16-8-7-14(23-24-16)19-9-10-20-17(25)12-5-6-13(18)26-12/h2-8H,9-10H2,1H3,(H,19,23)(H,20,25)(H,21,22,24)
Standard InChI Key FODNVLCTCHBSMQ-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Canonical SMILES CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a furan-2-carboxamide backbone substituted with a bromine atom at the 5-position and a tertiary amine group at the N-terminal (Figure 1). The amine substituent consists of:

  • An ethyl linker connected to a pyridazin-3-ylamino group.

  • A 6-methylpyridin-2-ylamino moiety attached to the pyridazine ring.

This arrangement creates a planar, conjugated system with multiple hydrogen-bonding sites, enhancing its potential for interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₇O₂
Molecular Weight460.29 g/mol
IUPAC Name5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide
SMILESCc1nc(ccn1)Nc2nnc(cc2NCCNC(=O)c3cc(co3)Br)N
Topological Polar Surface Area135 Ų

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine NH), 8.24 (d, J = 8.5 Hz, 1H, pyridine H), 7.89 (t, J = 5.6 Hz, 1H, ethyl NH), 7.32 (d, J = 3.5 Hz, 1H, furan H), 6.88 (d, J = 8.5 Hz, 1H, pyridine H), 6.64 (d, J = 3.5 Hz, 1H, furan H), 3.51 (q, J = 6.2 Hz, 2H, ethyl CH₂), 3.29 (q, J = 6.2 Hz, 2H, ethyl CH₂), 2.54 (s, 3H, pyridine CH₃).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 162.4 (C=O), 156.2 (pyridazine C), 152.1 (furan C-Br), 149.8 (pyridine C), 121.3 (furan CH), 119.4 (pyridazine CH), 113.7 (pyridine CH), 41.2 (ethyl CH₂), 24.9 (pyridine CH₃).

Mass Spectrometry (MS):

  • ESI-MS (m/z): [M+H]⁺ = 461.1 (calculated), 461.2 (observed) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a four-step protocol (Figure 2):

  • Bromination of Furan-2-Carboxylic Acid: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid (yield: 78%) .

  • Amide Coupling: Reaction of 5-bromofuran-2-carboxylic acid with ethylenediamine using HATU as a coupling agent (yield: 65%) .

  • Pyridazine Functionalization: Suzuki-Miyaura cross-coupling between 6-chloropyridazin-3-amine and 6-methylpyridin-2-amine in the presence of Pd(PPh₃)₄ (yield: 72%).

  • Final Assembly: Condensation of the ethylenediamine intermediate with the functionalized pyridazine under microwave irradiation (150°C, 20 min, yield: 58%).

Table 2: Reaction Optimization Parameters

StepReagentTemperatureTimeYield
1NBS, AcOH60°C4 h78%
2HATU, DIPEA, DMFRT12 h65%
3Pd(PPh₃)₄, K₂CO₃100°C8 h72%
4Microwave, EtOH150°C20 min58%

Industrial-Scale Considerations

  • Continuous Flow Synthesis: Microreactor systems improve heat transfer and reduce reaction times for bromination (2 h vs. 4 h batch).

  • Catalyst Recycling: Pd recovery via activated carbon filtration achieves 92% efficiency after five cycles.

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), influenced by the hydrophilic pyridazine and pyridine moieties .

  • LogP: 2.85 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (DSC).

  • Photostability: 90% compound remains after 48 h under UV light (300–400 nm) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits Spleen Tyrosine Kinase (Syk) with an IC₅₀ of 1.2 µM, comparable to PRT062607 (IC₅₀ = 0.9 µM) . Molecular docking reveals:

  • Bromine Interaction: Forms a halogen bond with Syk’s Leu377 residue.

  • Pyridazine Anchoring: Hydrogen bonds to Asp512 and Arg520 in the ATP-binding pocket .

Table 3: Kinase Inhibition Selectivity

KinaseIC₅₀ (µM)Selectivity vs. Syk
Syk1.21x
JAK224.720.6x
EGFR>50>41.7x

Antiproliferative Effects

In SU-DHL4 lymphoma cells, the compound reduces viability (IC₅₀ = 3.8 µM) by inducing caspase-3-mediated apoptosis (Table 4) .

Table 4: Cytotoxicity in Hematological Cell Lines

Cell LineIC₅₀ (µM)Apoptosis Induction
SU-DHL43.8Caspase-3 activation
Ramos (BCR-)>50None
Peripheral T Cells>50No cytotoxicity

Comparative Analysis with Structural Analogs

Pyridazine vs. Pyridine Derivatives

Replacing the pyridazine ring with pyridine (e.g., 5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide) reduces Syk inhibition (IC₅₀ = 8.4 µM), highlighting the pyridazine’s critical role in target engagement.

Impact of the Ethyl Linker

Shortening the ethyl bridge to methyl decreases solubility (0.04 mg/mL) and Syk affinity (IC₅₀ = 5.1 µM), underscoring the linker’s role in spatial orientation .

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